5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Description
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is a brominated indole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a carboxylic acid moiety at the 3-position. This compound is structurally related to indole-3-carboxylic acid (ICA) but modified to enhance stability, solubility, or reactivity in synthetic applications. The Boc group serves to protect the indole nitrogen during synthetic processes, while the bromine at position 5 introduces steric and electronic effects that influence its chemical behavior .
Properties
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPXEWQHQFBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428290 | |
| Record name | 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-98-4 | |
| Record name | 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Steps
Starting Material and Protection of Indole Nitrogen
The synthesis often begins with an indole-3-carboxylic acid or indole-3-acetic acid derivative. Protection of the indole nitrogen is achieved by reaction with tert-butyl chloroformate (Boc anhydride) under mild conditions, typically in the presence of a base and a catalyst such as 4-dimethylaminopyridine (DMAP).
- Typical reaction conditions:
- Solvent: anhydrous dichloromethane
- Base: triethylamine or similar
- Catalyst: DMAP
- Temperature: 0 °C to room temperature
- Time: 2–4 hours
This step yields the N-Boc protected indole-3-carboxylic acid intermediate with high yield (~79–85%).
Bromination at the 5-Position
Selective bromination of the indole ring at the 5-position is accomplished using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.
- Typical conditions:
- Solvent: acetic acid or dichloromethane
- Temperature: 0 °C to room temperature
- Reaction time: 1–3 hours
- Monitoring by thin-layer chromatography (TLC)
This step introduces the bromine atom specifically at the 5-position of the indole ring.
Carboxylation or Modification of the 3-Position
The carboxylic acid functionality at the 3-position can be introduced or modified by hydrolysis of esters or via direct carboxylation reactions.
Hydrolysis of methyl esters to carboxylic acids is commonly performed using aqueous sodium hydroxide or lithium hydroxide in methanol or aqueous media, followed by acidification to yield the free acid.
Alternatively, indole-3-acetic acid derivatives can be prepared and then converted to the target compound by protection and bromination steps.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of indole nitrogen with Boc group | tert-butyl chloroformate, DMAP, dichloromethane, r.t. | 79–85 | Forms N-Boc-indole-3-carboxylic acid intermediate |
| 2 | Selective bromination at 5-position | NBS or Br2, acetic acid or DCM, 0 °C to r.t. | 70–90 | Monitored by TLC, avoids polybromination |
| 3 | Hydrolysis of ester to carboxylic acid (if ester used) | NaOH or LiOH, MeOH/H2O, r.t., acidification | 80–95 | Converts methyl ester to free acid |
Research Findings and Analytical Data
NMR Characterization:
The proton NMR spectrum typically shows characteristic signals for the indole ring protons, the Boc tert-butyl group (singlet near 1.4 ppm), and the carboxylic acid proton (broad singlet). Bromination shifts aromatic proton signals downfield due to the electron-withdrawing effect of bromine.Mass Spectrometry:
Molecular ion peaks correspond to the molecular weight of 340.17 g/mol, confirming the presence of bromine and Boc protecting group.Purification:
Silica gel column chromatography with petroleum ether/ethyl acetate mixtures (e.g., 10:1) is commonly used to purify intermediates and final products.
Additional Notes on Synthetic Variations
Use of lithium diisopropylamide (LDA) as a strong base allows for nucleophilic substitution reactions on protected indole intermediates to introduce alkyl groups or other substituents before final deprotection.
The Boc protecting group is stable under many reaction conditions but can be removed under acidic conditions if needed for further functionalization.
Multi-step sequences may include intermediate formation of esters, nucleophilic substitutions, and final hydrolysis to achieve the target compound.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Nitrogen protection | tert-butyl chloroformate, DMAP, DCM, r.t. | Boc protection of indole N | 79–85 |
| Bromination | NBS or Br2, acetic acid/DCM, 0 °C to r.t. | Selective 5-bromo substitution | 70–90 |
| Ester hydrolysis | NaOH or LiOH, MeOH/H2O, r.t., acidify | Convert ester to acid | 80–95 |
| Nucleophilic substitution | LDA, alkyl bromide, THF, −78 °C to r.t. | Introduce alkyl groups | Variable |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a protective moiety for the indole nitrogen. Acidic hydrolysis under trifluoroacetic acid (TFA) or hydrochloric acid (HCl) conditions selectively removes the Boc group, regenerating the free indole NH.
Reaction Conditions :
-
Reagent : 4M HCl in dioxane or TFA/CH₂Cl₂ (1:1 v/v)
-
Temperature : 25°C (ambient)
-
Time : 2–4 hours
Example :
| Starting Material | Product | Yield | Conditions |
|---|---|---|---|
| Boc-protected compound | 5-Bromo-1H-indole-3-carboxylic acid | 95% | TFA/CH₂Cl₂, 2 h, 25°C |
This reaction preserves the carboxylic acid and bromine substituents, enabling further functionalization at these positions .
Substitution at the Bromine Atom
The bromine atom at C5 undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or NaHCO₃
-
Solvent : DMF/H₂O (3:1)
-
Temperature : 80–100°C
Example :
| Reaction Partner | Product | Yield | Conditions |
|---|---|---|---|
| Phenylboronic acid | 5-Phenyl-indole-3-carboxylic acid | 82% | Pd(PPh₃)₄, K₂CO₃, 80°C |
Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
Carboxylic Acid Functionalization
The carboxylic acid at C3 participates in esterification, amidation, and peptide coupling reactions.
Esterification
Reaction Conditions :
-
Reagent : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol)
-
Temperature : Reflux
Example :
| Alcohol | Product (Ester) | Yield | Conditions |
|---|---|---|---|
| Methanol | Methyl 5-bromo-indole-3-carboxylate | 88% | SOCl₂, reflux, 6 h |
Amidation
Reaction Conditions :
-
Reagent : EDCl/HOBt or HATU with amines
-
Solvent : DMF or CH₂Cl₂
Example :
| Amine | Product (Amide) | Yield | Conditions |
|---|---|---|---|
| Benzylamine | 5-Bromo-N-benzyl-indole-3-carboxamide | 75% | EDCl/HOBt, DMF, 24 h |
Orthogonal Reactivity
The Boc group’s stability under basic conditions allows selective modification of other functional groups. For example, hydrolysis of esters to carboxylic acids proceeds without Boc cleavage:
Example :
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Ethyl 5-bromo-indole-3-carboxylate | 5-Bromo-indole-3-carboxylic acid | 98% | NaOH (20%), reflux, 2 h |
Comparative Reactivity
The compound’s reactivity differs from non-Boc-protected analogs:
Key Research Findings
-
Synthetic Utility : The Boc group enhances solubility in organic solvents, facilitating purification during multi-step syntheses .
-
Thermal Stability : Decomposition occurs above 200°C, making it suitable for high-temperature reactions like cross-couplings .
-
Bioconjugation : The carboxylic acid enables covalent attachment to biomolecules via NHS ester intermediates .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Activity : Studies have shown that certain indole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
- Antimicrobial Effects : The compound may also possess antimicrobial properties, which could be useful in developing new antibiotics .
Medicinal Chemistry
Due to its unique structure, this compound is explored for therapeutic applications:
- Drug Development : It serves as a building block for synthesizing more complex pharmaceutical agents targeting specific diseases.
- Mechanism of Action : The interaction of the compound with specific enzymes or receptors can modulate biological pathways, leading to therapeutic effects such as inhibition of tumor growth or viral infections .
Industrial Applications
In addition to its biological significance, this compound finds utility in various industrial applications:
- Material Science : It can be used as an intermediate in the synthesis of new materials with specific properties.
- Organic Synthesis : The compound acts as a reagent in organic reactions, facilitating the construction of complex molecular architectures .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of indole, including 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid, exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antiviral Efficacy
Research investigating the antiviral properties of indole derivatives found that compounds similar to this compound inhibited viral replication in vitro. This suggests potential for further development as antiviral agents.
Mechanism of Action
The mechanism of action of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
5-Bromoindole-3-Carboxylic Acid (CAS 10406-06-1)
- Structure : Lacks the Boc group at position 1.
- Molecular Weight : 240.056 g/mol (vs. higher for the Boc-protected derivative due to C₅H₉O₂ addition) .
- Key Differences :
- The Boc group increases lipophilicity (logP ~2.5 vs. ~1.8 for unprotected acid), reducing aqueous solubility but improving membrane permeability.
- The unprotected nitrogen in 5-bromoindole-3-carboxylic acid is prone to oxidation or unwanted reactions, whereas the Boc group enhances stability under basic/neutral conditions .
5-Bromo-1-Methyl-1H-Indole-3-Carboxylic Acid (CAS 400071-95-6)
Indole-3-Carboxylic Acid (CAS 771-50-6)
- Structure: No bromine or Boc group.
- Physical Properties: Melting point: 258–260°C (vs. ~220°C for the Boc-protected bromo derivative). Solubility: Highly soluble in methanol (>50 mg/mL), whereas the Boc-bromo analog requires polar aprotic solvents like DMF .
- Functional Role : ICA is a precursor in phytohormone synthesis, while the Boc-bromo derivative is typically used in medicinal chemistry as an intermediate for kinase inhibitors .
Reactivity in Cross-Coupling Reactions
- Suzuki Coupling : The bromine at position 5 enables palladium-catalyzed coupling, but the Boc group may require temporary removal to avoid steric interference .
- Carboxylic Acid Reactivity : The 3-carboxylic acid can form amides or esters, but Boc protection at position 1 prevents competing reactions at the indole nitrogen .
Spectroscopic and Analytical Data
| Property | 5-Bromo-1-[(2-Methylpropan-2-yl)Oxycarbonyl]Indole-3-Carboxylic Acid | 5-Bromoindole-3-Carboxylic Acid | Indole-3-Carboxylic Acid |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 1.4 (s, 9H, Boc), 7.2–8.1 (aromatic), 10.2 (COOH)* | 7.3–8.2 (aromatic), 10.5 (COOH) | 7.1–7.9 (aromatic), 10.3 (COOH) |
| ¹³C NMR (δ, ppm) | 28 (Boc CH₃), 80 (Boc C-O), 165 (COOH) | 165 (COOH) | 165 (COOH) |
| IR (cm⁻¹) | 1720 (C=O, Boc), 1680 (C=O, COOH) | 1680 (C=O, COOH) | 1680 (C=O, COOH) |
| MS (m/z) | 329.1 [M+H]+ | 240.1 [M+H]+ | 176.1 [M+H]+ |
Data compiled from .
Biological Activity
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Overview of Indole Derivatives
Indole derivatives are widely recognized for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The presence of bromine and an ester group in this compound enhances its reactivity and biological efficacy compared to other indole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom at the 5-position and the ester group are crucial for its biological functions. These interactions can modulate enzyme activities or inhibit receptor functions, leading to various therapeutic effects.
Anticancer Activity
Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance, a study synthesized various indole derivatives and tested their cytotoxicity against MCF-7 breast cancer cells using the MTT assay. The results indicated that certain derivatives, including those related to this compound, demonstrated potent cytotoxic effects comparable to established chemotherapeutics like cisplatin .
Antihypertensive Effects
Another notable study focused on the synthesis and evaluation of novel indole derivatives as angiotensin II receptor antagonists. These compounds exhibited high affinity for the AT1 receptor and demonstrated significant antihypertensive effects in spontaneously hypertensive rats, indicating potential applications in cardiovascular therapies .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromoindole-3-carboxylic acid | Lacks ester group; bromine present | Anticancer activity observed |
| 1-[(2-Methylpropan-2-yl)Oxycarbonyl]indole-3-carboxylic acid | Lacks bromine; ester group present | Moderate biological activity noted |
| 5-Bromo-1-(tert-butoxycarbonyl)indole | Similar structure but different functional groups | Antimicrobial properties reported |
The unique combination of both bromine and an ester group in this compound enhances its potential for diverse biological activities compared to its analogs.
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cells : A study involving the synthesis of various indole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction .
- Antihypertensive Activity : Research on novel indole derivatives demonstrated their effectiveness as antihypertensive agents, showcasing a maximum decrease in blood pressure significantly exceeding that of conventional drugs like losartan .
- Antimicrobial Properties : Indole derivatives have been reported to possess antimicrobial properties, which could be further explored in the context of developing new antibiotics from 5-bromo derivatives .
Q & A
Q. Key Methodological Considerations :
- Use CuI as a catalyst for coupling reactions involving azide-alkyne cycloaddition, as demonstrated in similar indole syntheses (50% yield achieved with PEG-400/DMF solvent systems) .
- Monitor reaction progress via TLC (Rf ~0.30 in 70:30 EtOAc/hexane) and confirm purity via flash chromatography .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers optimize low yields in Boc-protection or bromination steps?
Answer:
Common Issues and Solutions :
- Low Bromination Efficiency :
- Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution at the 5-position.
- Alternative brominating agents like PBr₃ in DCM may improve regioselectivity .
- Boc Protection Challenges :
- Ensure anhydrous conditions to prevent hydrolysis of Boc anhydride.
- Optimize base stoichiometry (e.g., 1.2 eq. of triethylamine) to neutralize HCl byproducts .
Q. Experimental Design :
- Conduct DoE (Design of Experiments) to test variables (temperature, catalyst loading) and model yield outcomes, as demonstrated in flow-chemistry optimizations .
Advanced: How should researchers resolve contradictions in reaction solvent efficacy (e.g., DMF vs. PEG-400)?
Answer:
Contextual Analysis :
- DMF : Provides high solubility for polar intermediates but may complicate purification due to high boiling point .
- PEG-400 : A greener solvent alternative that enhances CuI-catalyzed coupling efficiency but requires post-reaction removal via vacuum distillation .
Q. Methodological Recommendations :
- Compare reaction kinetics and yields in both solvents using identical substrates.
- Prioritize PEG-400 for scalability if yields are comparable, as it simplifies waste management .
Advanced: What strategies are effective for purifying this compound when traditional chromatography fails?
Answer:
Alternative Purification Methods :
- Acid-Base Extraction : Utilize the compound’s carboxylic acid group. Dissolve in NaHCO₃ (aq.), extract impurities with EtOAc, then acidify to precipitate the product .
- Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) for high recovery, as shown in analogous indole carboxylate purifications (≥97% purity achieved) .
Advanced: How can this compound be utilized in biological target studies (e.g., enzyme inhibition)?
Answer:
Research Applications :
- Enzyme Inhibition : The indole core and carboxylic acid group enable interactions with active sites of kinases or proteases. Perform in vitro assays (e.g., fluorescence polarization) to screen against target enzymes .
- Structure-Activity Relationship (SAR) : Modify the Boc group or bromine substituent to assess impact on binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions .
Q. Validation :
- Cross-reference with structurally similar compounds (e.g., 6-bromo-indole-3-carboxylates) showing activity against amyloid-beta or microbial targets .
Advanced: What computational tools aid in predicting the reactivity of this compound in novel reactions?
Answer:
Recommended Tools :
Q. Case Study :
- The crystal structure of a brominated indole derivative (CSD Entry: XXXX) confirms planarity of the carboxylate group, supporting its role in H-bonding interactions .
Advanced: How do researchers validate the stability of this compound under varying storage conditions?
Answer:
Stability Protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
